N-吡啶-2-基异烟酰胺

描述

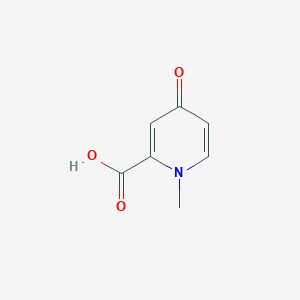

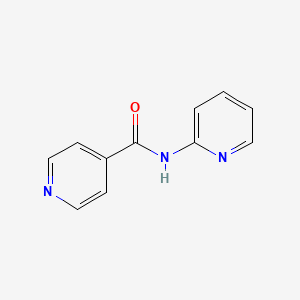

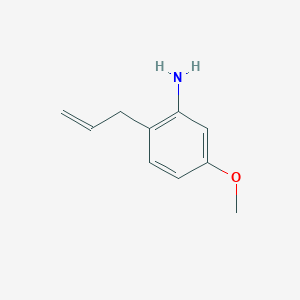

“N-Pyridin-2-yl-isonicotinamide” is a chemical compound with the molecular formula C11H9N3O . It is also known by other names such as “N-(pyridin-2-yl)pyridine-4-carboxamide” and "N-pyridin-2-ylpyridine-4-carboxamide" . The molecular weight of this compound is 199.21 g/mol .

Synthesis Analysis

The synthesis of “N-Pyridin-2-yl-isonicotinamide” involves various chemical reactions. For instance, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of “N-Pyridin-2-yl-isonicotinamide” is characterized by several features. The InChI representation of the molecule isInChI=1S/C11H9N3O/c15-11(9-4-7-12-8-5-9)14-10-3-1-2-6-13-10/h1-8H,(H,13,14,15) . The Canonical SMILES representation is C1=CC=NC(=C1)NC(=O)C2=CC=NC=C2 . Chemical Reactions Analysis

“N-Pyridin-2-yl-isonicotinamide” can participate in various chemical reactions. For instance, it has been used as a co-former with active pharmaceutical ingredients (APIs) to prepare co-crystals .Physical And Chemical Properties Analysis

“N-Pyridin-2-yl-isonicotinamide” has several physical and chemical properties. It has a molecular weight of 199.21 g/mol, an XLogP3 of 1.2, one hydrogen bond donor count, three hydrogen bond acceptor counts, and two rotatable bond counts . Its topological polar surface area is 54.9 Ų .科学研究应用

晶体工程和药物共晶体

N-吡啶-2-基异烟酰胺用于晶体工程和药物共晶体的合成。Reddy、Babu 和 Nangia (2006) 的一项研究强调了使用新型羧酰胺-吡啶 N-氧化物合成子组装异烟酰胺 N-氧化物为三螺旋结构,这对于合成巴比妥类药物共晶体非常重要 (Reddy, L., Babu, N., & Nangia, A., 2006)。

电化学还原研究

Galvín 和 Mellado (1989) 研究了异烟酰胺的电化学还原,揭示了通过质子化平衡相关的两种电活性物质。这项研究对于理解碱性介质中的电还原过程非常重要 (Galvín, R. M., & Mellado, J. R., 1989)。

结构格局探索

Dubey 和 Desiraju (2014) 探索了苯甲酸:异烟酰胺 1:1 共晶体的结构格局,强调了酸-吡啶杂合成子作为分子模块用于探测高能结构的效用 (Dubey, R., & Desiraju, G., 2014)。

NMR 检测能力提高

Norcott 等人(2018 年)研究了通过引入 2H 标签来提高吡啶及其衍生物(包括异烟酰胺)的 NMR 检测能力。这一进步对于提高 NMR 可检测的 1H 和 13C 超极化的水平至关重要 (Norcott, P., Burns, M., Rayner, P., Mewis, R., & Duckett, S., 2018)。

阿尔茨海默病成像合成

Gao、Wang 和 Zheng (2017) 合成了碳 11 标记的异烟酰胺作为阿尔茨海默病中 GSK-3 酶成像的潜在 PET 剂。这一应用强调了异烟酰胺衍生物在神经影像和疾病诊断中的作用 (Gao, M., Wang, M., & Zheng, Q., 2017)。

抑制的人乙酰胆碱酯酶的再激活

Karade 等人(2016 年)合成了异烟酰胺衍生物并评估了其对重新激活沙林和 VX 抑制的人乙酰胆碱酯酶的作用。这项研究对开发神经毒剂中毒的解毒剂具有重要意义 (Karade, H. N., Raviraju, G., Acharya, B. N., Valiveti, A. K., Bhalerao, U. M., & Acharya, J., 2016)。

偶氮滴定法在吡啶测定中的应用

Yokoo (1959) 证明了偶氮滴定法在测定吡啶及其衍生物(包括异烟酰胺)中的应用。这种方法为化学分析提供了一种精确的方法 (Yokoo, M., 1959)。

放射化学中萃取剂评估

Mowafy (2007) 评估了异烟酰胺作为放射化学中萃取剂的选择性和辐射分解行为,强调了它们在萃取和分离各种金属离子中的作用 (Mowafy, E., 2007)。

药物共晶体合成

Báthori、Lemmerer、Venter、Bourne 和 Caira (2011) 合成了含有异烟酰胺的药物共晶体,说明了其在药物制剂和设计中的应用 (Báthori, N., Lemmerer, A., Venter, G., Bourne, S. A., & Caira, M., 2011)。

复分解聚合催化剂开发

Matos 和 Lima-Neto (2005) 使用包括异烟酰胺在内的 4-X-吡啶开发了用于复分解聚合的钌基催化剂。这项研究促进了聚合物化学的发展 (Matos, J. M. E., & Lima-Neto, B. S., 2005)。

未来方向

“N-Pyridin-2-yl-isonicotinamide” and its derivatives have potential applications in various fields. For instance, isonicotinamides have been identified as potent, highly kinase-selective GSK-3 inhibitors, which demonstrated oral activity in a triple-transgenic mouse model of Alzheimer’s disease . This suggests that “N-Pyridin-2-yl-isonicotinamide” and its derivatives could be further explored as potential therapeutics.

作用机制

Target of Action

N-Pyridin-2-yl-isonicotinamide has been identified as a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .

Mode of Action

The compound interacts with GSK-3, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the kinase, which prevents GSK-3 from phosphorylating its substrates . The exact nature of this interaction and the resulting changes in GSK-3 activity are still under investigation.

Biochemical Pathways

By inhibiting GSK-3, N-Pyridin-2-yl-isonicotinamide can affect several biochemical pathways. GSK-3 is involved in the regulation of glycogen synthesis, and its inhibition can therefore impact cellular energy storage . Additionally, GSK-3 plays a role in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Pharmacokinetics

It’s known that the compound is a small molecule with a molecular weight of 19921 , which suggests it may have good bioavailability

Result of Action

The inhibition of GSK-3 by N-Pyridin-2-yl-isonicotinamide can lead to various molecular and cellular effects. For instance, it can alter the balance of energy storage in cells by affecting glycogen synthesis . It can also influence cell proliferation and differentiation by modulating the Wnt signaling pathway .

Action Environment

The action, efficacy, and stability of N-Pyridin-2-yl-isonicotinamide can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its interaction with GSK-3 . Additionally, the presence of other molecules can influence its action, as they may compete with the compound for binding to GSK-3 .

属性

IUPAC Name |

N-pyridin-2-ylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11(9-4-7-12-8-5-9)14-10-3-1-2-6-13-10/h1-8H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRWFGNRKDLVDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3146360.png)

![4,6-Dichlorofuro[3,2-c]pyridine](/img/structure/B3146376.png)

![5-Chlorobenzo[d]oxazol-2-amine hydrochloride](/img/structure/B3146392.png)

![7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B3146411.png)

![(E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine](/img/structure/B3146422.png)